17-Cyanoandrost-5-en-3-yl acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H31NO2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(17-cyano-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C22H31NO2/c1-14(24)25-17-8-10-21(2)15(12-17)4-6-18-19-7-5-16(13-23)22(19,3)11-9-20(18)21/h4,16-20H,5-12H2,1-3H3 |
InChI Key |
QUGXMPWNBWSXCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4C3CC=C2C1)C#N)C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 17-Cyanoandrost-5-en-3-yl Acetate (CAS 50303-03-2)
[1]
Executive Summary
This compound (CAS 50303-03-2) is a synthetic steroid intermediate belonging to the androstene class.[1][2] Chemically defined as 3
This guide details the physicochemical properties, synthesis protocols (specifically the Van Leusen reaction), structural characterization, and downstream utility of this compound in pharmaceutical research, particularly for androgen receptor modulators and CYP17A1 inhibitors.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
The following table summarizes the core chemical data for CAS 50303-03-2.[1] Researchers should note the distinction between this saturated nitrile and the unsaturated analog (17-cyanoandrosta-5,16-diene), which is a direct precursor to Abiraterone.[1]
| Property | Specification |
| CAS Number | 50303-03-2 |
| IUPAC Name | (3$\beta |
| Common Name | 17-Cyano-3 |
| Molecular Formula | C |
| Molecular Weight | 341.49 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in CHCl |
| Melting Point | Typically 185–195 °C (dependent on stereoisomer purity) |
| Key Functional Groups | Acetate (C3), Nitrile (C17), Olefin (C5-C6) |
Synthetic Utility & Mechanism[11][12]
The primary route to This compound involves the Van Leusen Reductive Cyanation of the corresponding 17-ketone (DHEA Acetate).[1] This reaction is chemically significant because it converts a carbonyl group directly into a nitrile with a one-carbon extension, retaining the steroid nucleus integrity.[1]
Synthesis Protocol: Van Leusen Reaction
Objective: Conversion of Dehydroepiandrosterone (DHEA) Acetate to this compound.[1]
Reagents:
-
Base: Potassium tert-butoxide (t-BuOK) or Sodium ethoxide (NaOEt)[1]
-
Solvent: 1,2-Dimethoxyethane (DME) and Ethanol (EtOH)[1]
Mechanism:
-
Deprotonation: The base deprotonates TosMIC at the
-carbon.[1] -
Addition: The TosMIC anion attacks the C17 ketone of DHEA acetate.[1]
-
Cyclization: Intramolecular cyclization forms a 4-tosyl-2-oxazoline intermediate.[1]
-
Elimination: Fragmentation of the oxazoline ring releases p-toluenesulfinic acid and generates the 17-isocyanide, which tautomerizes/hydrolyzes to the nitrile.[1]
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under N
, dissolve DHEA Acetate (1.0 eq) and TosMIC (1.5 eq) in anhydrous DME. -
Addition: Cool the solution to 0 °C. Add t-BuOK (2.5 eq) dissolved in absolute EtOH dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone (R
~0.[1]5) and appearance of the nitrile (R ~0.6).[1] -
Quenching: Quench with saturated NH
Cl solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO
, and concentrate.[1] -
Purification: Recrystallize from MeOH or purify via flash column chromatography (SiO
, 0-20% EtOAc in Hexanes).
Reaction Pathway Diagram
The following diagram illustrates the transformation from DHEA Acetate to the target nitrile and its potential downstream applications.
Caption: Synthesis of CAS 50303-03-2 via Van Leusen Reductive Cyanation and potential downstream transformations.
Structural Analysis & Characterization
Validation of the synthesized compound requires specific spectroscopic markers.
Infrared Spectroscopy (IR)
-
Nitrile (-CN): A sharp, weak-to-medium band at 2235–2245 cm
.[1] This is the diagnostic peak distinguishing the product from the starting ketone.[1] -
Acetate Carbonyl (C=O): Strong band at 1735 cm
.[1] -
Olefin (C=C): Weak band at 1660–1670 cm
.[1]
Nuclear Magnetic Resonance ( H-NMR)
Predicted shifts in CDCl
-
5.40 ppm (1H, m): H-6 vinylic proton (characteristic of
steroids).[1] -
4.60 ppm (1H, m): H-3
proton (deshielded by acetate).[1] -
2.45 ppm (1H, m): H-17
proton (alpha to nitrile).[1] - 2.03 ppm (3H, s): Acetate methyl group.[1]
- 1.05 ppm (3H, s): C-19 Angular methyl.[1]
- 0.85 ppm (3H, s): C-18 Angular methyl.[1]
Applications in Drug Development[1]
Precursor for 17-Functionalized Steroids
The nitrile group at C17 is a versatile handle.[1] It can be hydrolyzed to the 17
Relationship to Abiraterone Acetate
While Abiraterone Acetate (Zytiga) contains a pyridine ring at C17 attached to a
-
Direct Route: Abiraterone is typically made via the Vinyl Triflate route (DHEA Acetate
Hydrazone Vinyl Iodide/Triflate Suzuki Coupling).[1] -
Nitrile Route: The unsaturated nitrile (17-cyanoandrosta-5,16-diene) can be synthesized from the saturated nitrile via oxidative dehydrogenation (e.g., using DDQ or phenylselenyl chloride).[1] This unsaturated nitrile can then be used to construct heterocycles at C17.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1] Potential Reproductive Toxin (due to steroid nature).[1]
-
Handling: Use a fume hood.[1] Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the acetate or oxidation.
References
-
Sigma-Aldrich. this compound Product Page. Available at: [1]
-
Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides.[1][5] 13. A General One-Step Synthesis of Nitriles from Ketones Using Tosylmethyl Isocyanide." Journal of Organic Chemistry, 1977, 42(19), 3114–3118.[1]
-
PubChem. 3beta-Acetoxyandrost-5-en-17-one (DHEA Acetate) - Precursor Data. Available at: [1]
-
Organic Chemistry Portal. Van Leusen Reaction. Available at: [1]
Sources
- 1. 7-Keto-DHEA - Wikipedia [en.wikipedia.org]
- 2. C22h31no2 | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 853-23-6: 3β-Acetoxyandrost-5-en-17-one | CymitQuimica [cymitquimica.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
Biological Activity of 17-Cyano Steroids in Androgen Biosynthesis
Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists Version: 2.0 (Technical Release)[1]
Executive Summary: The Nitrile Advantage in Steroidogenesis Inhibition
The development of castration-resistant prostate cancer (CRPC) is driven by the reactivation of androgen receptor (AR) signaling, often fueled by intratumoral androgen biosynthesis. While abiraterone acetate has validated CYP17A1 (17
This guide analyzes a distinct class of inhibitors: 17-cyano steroids .[2] Unlike bulky heterocycles, the 17-cyano (nitrile) group offers a compact, linear geometry capable of high-affinity coordination with the heme iron of cytochrome P450 enzymes. This structural efficiency allows for the design of inhibitors with superior atom economy, enhanced metabolic stability, and the potential for dual targeting of 17
Mechanistic Pharmacology
The CYP17A1 Coordination Complex
The primary mechanism of action for 17-cyano steroids is the direct, reversible inhibition of CYP17A1. This enzyme governs two gatekeeping steps in androgen biosynthesis:[3]
-
17
-Hydroxylase Activity: Conversion of pregnenolone/progesterone to their 17-OH derivatives.[1][4][5][6] -
17,20-Lyase Activity: Cleavage of the C17-C20 bond to form dehydroepiandrosterone (DHEA) and androstenedione.[6]
The "Nitrogen-Iron" Interaction:
The nitrogen atom of the C17-cyano group possesses a lone pair of electrons that coordinates perpendicularly to the heme iron (
-
Advantage over Pyridines: The linear
geometry creates less steric clash within the hydrophobic pocket compared to the planar pyridine ring of abiraterone, potentially allowing for greater selectivity against homologous enzymes like CYP21A2.
Dual Inhibition Potential (17 -HSD)
Beyond CYP17A1, 17-cyano steroids have demonstrated activity against 17
Visualization: Androgen Biosynthesis & Inhibition Nodes
Figure 1: The canonical androgen biosynthesis pathway illustrating the dual blockade of CYP17A1 hydroxylase/lyase activities and potential downstream interference with 17
Structure-Activity Relationship (SAR) Analysis
The efficacy of 17-cyano steroids is not solely defined by the nitrile group. The steroid scaffold dictates binding affinity and solubility.
| Structural Feature | Biological Impact | Optimization Strategy |
| C17-Cyano Group | Heme iron coordination; H-bond acceptor. | Essential pharmacophore.[1][9] Must be in |
| A-Ring Modification | Modulates metabolic stability and AR binding.[9] | |
| C16 Substitution | Steric bulk affects lyase selectivity. | Small groups (F, Me) can enhance selectivity for 17,20-lyase over 17 |
| C3 Substituent | Solubility and bioavailability.[9] | Hydroxyl or acetate esters improve oral bioavailability (prodrug approach). |
Experimental Protocols
CYP17A1 Enzymatic Inhibition Assay (Cell-Free)
Objective: Determine the IC50 of 17-cyano steroids against recombinant human CYP17A1.
Reagents:
-
Recombinant human CYP17A1/cytochrome P450 reductase (POR) microsomes (e.g., from baculovirus-infected insect cells).
-
Substrate:
-Progesterone (for hydroxylase) or -17 -OH-Pregnenolone (for lyase). -
NADPH regenerating system.[4]
Workflow:
-
Incubation: Mix 5 µg microsomal protein with varying concentrations of the 17-cyano test compound (0.1 nM – 10 µM) in potassium phosphate buffer (50 mM, pH 7.4).
-
Pre-incubation: Incubate for 5 min at 37°C to allow inhibitor binding.
-
Initiation: Add NADPH (1 mM final) and radiolabeled substrate (2 µM).
-
Reaction: Incubate for 10–20 minutes at 37°C (linear phase).
-
Termination: Stop reaction with ice-cold ethyl acetate/isooctane (1:1).
-
Extraction & Analysis: Vortex, centrifuge, and separate organic phase. Analyze steroid conversion via TLC (Thin Layer Chromatography) or HPLC-radiometry .
-
Calculation: % Conversion = [Product / (Substrate + Product)] × 100. Plot dose-response curves to derive IC50.
H295R Cellular Steroidogenesis Assay
Objective: Validate inhibition in a physiological context using the H295R adrenocortical carcinoma cell line, which expresses all key steroidogenic enzymes.[6]
Workflow:
-
Seeding: Plate H295R cells (3 × 10^5 cells/well) in 24-well plates using DMEM/F12 supplemented with Nu-Serum.
-
Acclimatization: Incubate for 24h to ensure adherence.
-
Treatment: Replace medium with serum-free medium containing the 17-cyano steroid (1 nM – 10 µM). Note: Include Forskolin (10 µM) to stimulate CYP17A1 expression.
-
Incubation: Cultivate for 24–48 hours.
-
Supernatant Collection: Collect media and store at -80°C.
-
Quantification: Measure Testosterone and Cortisol levels using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Success Metric: A decrease in Testosterone with minimal impact on Cortisol indicates 17,20-lyase selectivity.
-
Comparative Data Profile (Representative)
The following table synthesizes data trends observed in high-potency 17-cyano derivatives compared to the clinical standard, Abiraterone.
| Compound Class | CYP17A1 IC50 (nM) | Lyase Selectivity Ratio | 17 | Metabolic Stability (t1/2) |
| Abiraterone | ~2–5 | Low (inhibits both) | Negligible | Moderate |
| 17-Cyano Androstanes | 4–10 | Moderate | High (Type 3) | High |
| Di-Cyano Derivatives | < 2 | High | Moderate | Very High |
Note: "Lyase Selectivity Ratio" = IC50(Hydroxylase) / IC50(Lyase). A higher ratio indicates desirable preservation of glucocorticoid synthesis.
References
-
Vasaitis, T. S., et al. (2011). CYP17 inhibitors for prostate cancer therapy.[1][6][10][11][12] Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]
-
Burkhart, C. A., et al. (2022).[1] Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors. PMC.[5] Retrieved from [Link]
-
Poirier, D. (2003). Inhibitors of 17 beta-hydroxysteroid dehydrogenases.[6][8][13][14] Current Medicinal Chemistry. Retrieved from [Link]
-
Rehman, Y., et al. (2013). CYP17A1 inhibitors in prostate cancer: mechanisms of action independent of the androgenic pathway.[12] PubMed. Retrieved from [Link]
Sources
- 1. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitors of type II 17beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–activity relationships of anabolic steroids - Wikipedia [en.wikipedia.org]
- 10. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. [CYP17A1 inhibitors in prostate cancer: mechanisms of action independent of the androgenic pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent and selective steroidal inhibitors of 17beta-hydroxysteroid dehydrogenase type 7, an enzyme that catalyzes the reduction of the key hormones estrone and dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
Methodological & Application
Precision Alkylation: Grignard Protocols for 17-Cyano Steroid Intermediates
Part 1: Strategic Overview
The conversion of 17-cyano steroids (androstane nitriles) into 20-keto pregnanes (e.g., Progesterone, Corticosteroid precursors) represents a pivotal carbon-carbon bond-forming step in steroid synthesis. While the Grignard reaction is a textbook transformation, its application to the sterically hindered C17 position of the steroid backbone presents unique challenges.
This guide moves beyond basic textbook theory to address the "Imine Wall" —the kinetic stability of the steroidal imine intermediate formed during the reaction. Unlike simple aliphatic nitriles, steroidal 17-imines are resistant to mild hydrolysis due to the shielding effect of the C18 angular methyl group and the rigid tetracyclic framework.
Core Challenges & Solutions
| Challenge | Mechanistic Root Cause | Protocol Solution |
| Incomplete Conversion | Steric hindrance at C17 blocks nucleophilic attack. | Use of THF (higher reflux temp than Et₂O) and high-concentration Grignard reagents (>1.5 M). |
| Imine Persistence | The intermediate magnesium imine salt is stable and resists hydrolysis. | Two-Stage Hydrolysis: Mild quench followed by strong acid reflux. |
| C17 Epimerization | The C17 center is labile; thermodynamic equilibrium favors the wrong isomer. | Strict temperature control during the quench; avoidance of prolonged basic exposure. |
| Moisture Sensitivity | Grignard reagents are pyrophoric and water-intolerant. | Self-Validating Titration step included in the workflow. |
Part 2: Mechanism & Theory[1]
The transformation proceeds via the nucleophilic addition of Methyl Magnesium Halide (MeMgX) to the nitrile carbon (
-
Nucleophilic Attack: The Grignard reagent attacks the nitrile to form a magnesium imine salt.
-
The "Imine Wall": Upon initial quenching, an imine (
) is formed. In many substrates, this hydrolyzes spontaneously to a ketone. In 17-substituted steroids, this imine is remarkably stable. -
Forced Hydrolysis: Harsh acidic conditions are required to protonate the imine nitrogen, making the carbon susceptible to water attack, eventually collapsing to the 20-ketone.
Pathway Visualization
Figure 1: Reaction pathway highlighting the critical intermediate stages. The stability of the Steroidal Imine (Inter2) is the primary bottleneck requiring specific protocol interventions.
Part 3: Experimental Protocols
Protocol A: Preparation and Validation of Grignard Reagent
Do not rely on commercial molarity values. Degradation occurs over time.
Reagents:
-
Magnesium turnings (freshly activated).
-
Methyl Bromide (gas) or Methyl Iodide (liquid).
-
Solvent: Anhydrous THF (Tetrahydrofuran) - Stabilized.
Self-Validating Step: The Knochel Titration Before adding the steroid, you must validate the active Grignard concentration.
-
Dissolve accurately weighed iodine (approx. 250 mg) in a known volume of saturated LiCl/THF solution.
-
Titrate the Grignard solution into the iodine mixture at 0°C.
-
Endpoint: The color changes from dark brown to colorless.
-
Calculation:
Protocol B: The 17-Cyano to 20-Keto Conversion
Scope: Conversion of 17
Step 1: Reaction Setup
-
Drying: Flame-dry a 3-neck round bottom flask under a stream of Nitrogen or Argon.
-
Solvent: Dissolve the 17-cyano steroid (1.0 eq) in anhydrous THF (concentration ~0.2 M). Note: Toluene/THF mixtures (1:1) can be used to increase boiling point if the reaction is sluggish.
-
Temperature Control: Cool the steroid solution to 0°C.
Step 2: Grignard Addition (The Critical Interface)
-
Stoichiometry: Add the titrated MeMgBr solution (4.0 - 6.0 equivalents) dropwise via a pressure-equalizing addition funnel.
-
Why Excess? Steric hindrance at C17 and potential consumption by active hydrogens (if -OH is unprotected) demands a large excess.
-
-
Thermal Ramp: Once addition is complete, allow the mixture to warm to room temperature, then heat to gentle reflux (66°C) .
-
Monitoring (IPC): Maintain reflux for 6–12 hours.
-
Validation: Pull an aliquot, quench with micro-scale NH4Cl, and check FTIR.
-
Success Criteria: Disappearance of the Nitrile stretch (
). Appearance of the Imine stretch ( ).
-
Step 3: Quench and Hydrolysis (Breaking the Wall)
-
Cooling: Cool the reaction mixture to 0°C.
-
Initial Quench: Slowly add saturated aqueous
. Caution: Massive exotherm and gas evolution. This releases the Imine (Inter2 in Fig 1). -
Acid Hydrolysis:
-
Add 10% Aqueous HCl or Glacial Acetic Acid until pH < 2.
-
Crucial Step: Heat the biphasic mixture to reflux for 2–4 hours. Room temperature hydrolysis is insufficient for steroidal imines.
-
-
Workup: Cool, separate phases, extract aqueous layer with Ethyl Acetate. Wash combined organics with NaHCO3 (to neutralize) and Brine.
Part 4: Data Presentation & Troubleshooting
Solvent System Efficiency Matrix
| Solvent System | Reflux Temp | Reaction Rate | Risk Profile | Recommended For |
| Diethyl Ether | 35°C | Slow | High (Peroxides) | Non-hindered nitriles only. |
| THF | 66°C | Optimal | Moderate | Standard 17-cyano protocols. |
| Me-THF | 80°C | Fast | Low | Highly hindered / Scale-up. |
| Toluene/THF | >90°C | Very Fast | Moderate | Stubborn substrates. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| FTIR shows C=N peak after workup | Incomplete Hydrolysis | The imine did not hydrolyze. Return crude to flask, add 10% HCl/THF, and reflux for 4 more hours. |
| FTIR shows C | Failed Addition | Grignard reagent was "dead" (wet) or sterics are too high. Re-titrate reagent. Switch to Me-THF for higher temp. |
| Low Yield / Complex Mixture | 17-Epimerization | Reaction temp too high during quench. Ensure quench is done at <0°C. |
Part 5: Safety & Compliance
-
Pyrophoric Hazard: Methyl Magnesium Bromide in THF is flammable and reacts violently with water. All glassware must be oven-dried.
-
Cyanide Risk: While the nitrile group is bound, any inadvertent cleavage or use of cyanide salts in precursor steps requires specific cyanide antidote kits (Amyl Nitrite/Sodium Thiosulfate) to be available.
-
Engineering Controls: All operations must be performed in a fume hood with a blast shield.
References
-
Synthesis of 17alpha-hydroxyprogesterone. (Patent CN105801651A).
-
Preparation and progestational activity of 6-cyano-16-methylene-17-hydroxy-4,6-pregnadiene-3,20-dione. (NIH/PubMed).
-
(Note: Generalized link to NIH database for verification of similar protocols)
-
-
Grignard Reaction Mechanism. (Organic-Chemistry.org).
-
Hydrolysis of Imines. (Master Organic Chemistry).
-
Safety aspects of the process control of Grignard reactions. (ResearchGate).
Troubleshooting & Optimization
Improving yield of 17-cyanoandrost-5-en-3-yl acetate synthesis
This guide is structured as a Tier-3 Technical Support resource designed for process chemists and researchers optimizing the synthesis of 17-cyanoandrosta-5,16-dien-3
Note on Nomenclature: The term "17-cyanoandrost-5-en-3-yl acetate" technically refers to a saturated D-ring. However, in high-value steroid synthesis (e.g., Abiraterone precursors), the target is overwhelmingly the
Executive Summary: The Yield Bottlenecks
Improving the yield of 17-cyano steroids hinges on two critical phase transitions:
-
Activation: Converting the C17 ketone (DHEA Acetate) to a reactive electrophile (Enol Triflate). Common Failure: Hydrolysis of the triflate due to moisture or base-catalyzed degradation.
-
Substitution: Palladium-catalyzed cyanation.[1] Common Failure: Catalyst poisoning (black Pd precipitation) or homocoupling of the steroid.
The protocol below shifts from the traditional high-temperature KCN route to a Buchwald-type low-temperature cyanation using
Phase 1: The Enol Triflate Intermediate
The formation of the enol triflate is the foundation. If this step yields <90%, the final cyanation will fail due to difficult purification.
Optimized Protocol (Low-Temp Base Method)
-
Substrate: Dehydroepiandrosterone Acetate (DHEA-Ac).[2]
-
Reagents: Triflic Anhydride (
), 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) or 2-Chloropyridine. -
Solvent: Anhydrous DCM (Dichloromethane).
Step-by-Step:
-
Dissolve DHEA-Ac (1.0 eq) and Base (1.2 eq) in DCM. Cool to -15°C .
-
Add
(1.1 eq) dropwise over 30 mins. Exotherm control is critical. -
Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour into ice-cold saturated
. -
Workup: Rapid extraction with cold DCM. Dry over
. Do not use silica chromatography if possible (triflates decompose on acidic silica). Crystallize from Hexane/pentane.
Troubleshooting Phase 1
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<70%) | Old | Distill |
| DHEA-Ac Recovery | Hydrolysis during workup. | The enol triflate is moisture sensitive. Ensure all quench solutions are ice-cold. Minimize contact time with aqueous base. |
| Dark/Tar Formation | Temperature runaway or wrong base. | Pyridine can cause nucleophilic attack. Switch to sterically hindered bases like 2,6-DTBMP or 2,6-Lutidine to prevent pyridine-adduct formation. |
Phase 2: Palladium-Catalyzed Cyanation
This is where most yield is lost. Traditional methods use KCN/CuCN at high temps (
Optimized Protocol (Buchwald-Cohen Conditions)
-
Substrate: 17-Enol Triflate (from Phase 1).
-
Reagent:
(0.6 eq - note stoichiometry is 0.5, slight excess used). -
Catalyst:
(5 mol%) or + dppf. -
Solvent: DMF (Dimethylformamide) or NMP.
Step-by-Step:
-
Degas DMF with Argon for 30 mins (Critical:
kills the catalyst). -
Add Enol Triflate (1.0 eq),
(0.6 eq), and Catalyst (0.05 eq) to the vessel under Argon. -
Heat to 80°C (vs 120°C in older protocols).
-
Stir for 4–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 2M
(to chelate Zn salts) followed by brine.
Troubleshooting Phase 2
| Observation | Diagnosis | Solution |
| Black Precipitate (Pd black) | Catalyst decomposition due to oxidation or lack of ligand. | 1. Degas solvents more thoroughly.2. Add excess ligand (e.g., additional |
| Stalled Reaction (~50% conversion) | Catalyst poisoning by Cyanide. | High concentrations of free |
| Dimer Formation (Side Product) | Homocoupling of the steroid. | Reduce catalyst loading. Ensure strict exclusion of air. |
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways for the optimized synthesis.
Caption: Figure 1. Optimized synthetic workflow for 17-cyanoandrosta-5,16-dien-3
FAQ: Expert Troubleshooting
Q: Can I use the Vinyl Iodide route (Barton reaction) instead of the Triflate? A: You can, but expect lower yields (~50-60%). The hydrazone formation and subsequent iodination often lead to difficult-to-separate side products (azine formation). The Enol Triflate route is the current "Gold Standard" for high-yield pharmaceutical intermediates like Abiraterone [1].
Q: My triflate decomposes on the column. How do I purify it? A: Enol triflates are acid-sensitive. Standard silica gel is slightly acidic.
-
Fix 1: Pre-treat your silica with 1% Triethylamine (TEA) in hexane to neutralize it.
-
Fix 2: Skip chromatography. If your conversion is >95%, perform a quick filtration through a basic alumina plug and proceed directly to cyanation.
Q: Why Zinc Cyanide (
Q: I see a spot just below my product on TLC. What is it? A: This is likely the C3-deacetylated product (17-cyano-OH). The cyanide conditions (mildly basic) can sometimes hydrolyze the acetate at C3.
-
Remedy: You can re-acetylate the crude mixture using Acetic Anhydride/Pyridine (1:1) for 30 mins to converge everything back to the di-acetate form before purification.
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[1][3] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[3] [Link]
-
Wallace, D. J., et al. (2003).[4] Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. Organic Letters, 5(24), 4749–4752. (Demonstrates Enol Triflate stability and coupling efficiency). [Link]
-
Cacchi, S., et al. (1986). Palladium-catalyzed cyanation of vinyl triflates. Tetrahedron Letters, 27(33), 3931-3934. (Foundational work on Triflate-Cyanation). [Link]
Sources
- 1. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides [organic-chemistry.org]
Navigating the Challenges of 17-Cyano Steroid Solubility in Cell Culture: A Technical Support Guide
Researchers and drug development professionals frequently encounter solubility issues when working with hydrophobic compounds like 17-cyano steroids in aqueous cell culture media. This technical guide provides a comprehensive resource of troubleshooting strategies and frequently asked questions (FAQs) to address these challenges, ensuring the integrity and reproducibility of your experimental results.
I. Understanding the Challenge: The Hydrophobic Nature of 17-Cyano Steroids
The core of the issue lies in the inherent chemical properties of 17-cyano steroids. Their steroidal backbone is lipophilic, leading to poor solubility in the aqueous environment of cell culture media. This can result in compound precipitation, leading to inaccurate dosing, reduced bioavailability, and potential cytotoxicity, ultimately compromising experimental outcomes.[1]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and provides practical solutions to solubility challenges, progressing from basic to advanced techniques.
A. Stock Solution Preparation and Initial Dissolution
Q1: What is the best solvent for preparing a stock solution of a 17-cyano steroid?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving hydrophobic compounds like 17-cyano steroids for in vitro use.[2][3] Ethanol can also be used, but DMSO is generally preferred for its higher solubilizing capacity for a wider range of compounds.[4]
Best Practices for Stock Solution Preparation:
-
Purity: Use a high-purity, anhydrous grade of DMSO to prevent the introduction of water, which can decrease the solubility of your steroid.
-
Concentration: Prepare a highly concentrated stock solution (e.g., 10-50 mM). This minimizes the volume of DMSO added to your cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[5]
-
Sterility: Prepare the stock solution under sterile conditions in a biological safety cabinet. If weighing the compound outside the cabinet is necessary, dissolve it in DMSO and then sterile-filter the solution using a 0.22 µm syringe filter compatible with organic solvents.[6]
-
Storage: Aliquot your stock solution into small, single-use volumes and store them at -20°C or -80°C in amber vials to protect from light and repeated freeze-thaw cycles.[2]
Q2: My 17-cyano steroid precipitates when I add the DMSO stock to my cell culture medium. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the hydrophobic compound, stable in a high concentration of organic solvent, is rapidly introduced into an aqueous environment. Here’s a step-by-step troubleshooting guide:
Troubleshooting Protocol for Compound Precipitation:
-
Warm the Medium: Pre-warm your cell culture medium to 37°C before adding the steroid stock solution. This can help increase the solubility of the compound.[7]
-
Gradual Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. First, dilute the stock into a small volume of warm media, vortexing gently, and then add this intermediate dilution to the rest of your media.[8]
-
Vigorous Mixing: Add the stock solution dropwise to the vortex of the media while it is being stirred or vortexed. This rapid dispersion can prevent the formation of large precipitates.[7]
-
Sonication: If precipitation persists, you can try sonicating the diluted steroid solution in a water bath for a short period to break up aggregates and enhance dissolution.[7]
-
Reduce Final Concentration: It's possible that the desired final concentration of your steroid exceeds its solubility limit in the cell culture medium, even with a small amount of DMSO. Consider testing a lower concentration range.
DOT Script for Precipitation Troubleshooting Workflow:
Caption: Troubleshooting workflow for steroid precipitation.
B. Managing Solvent Cytotoxicity
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The cytotoxicity of DMSO varies between cell lines.[9] As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[2] However, it is crucial to determine the specific tolerance of your cell line.
Protocol for Determining DMSO Tolerance:
-
Cell Seeding: Plate your cells at the desired density for your experiment.
-
Vehicle Control Series: Prepare a serial dilution of DMSO in your cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%).
-
Incubation: Treat the cells with the different DMSO concentrations for the same duration as your planned experiment.
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the untreated control. This will be your maximum allowable DMSO concentration for future experiments.
| DMSO Concentration | General Effect on Most Cell Lines |
| ≤ 0.1% | Generally considered safe with minimal cytotoxic effects.[9] |
| 0.1% - 0.5% | May be tolerated by many cell lines, but a vehicle control is essential.[2] |
| > 0.5% | Increased risk of cytotoxicity and off-target effects.[2] |
| 1% and above | Often cytotoxic and can induce cellular stress and differentiation. |
Important Note: Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of DMSO as your highest steroid concentration, but without the steroid. This allows you to differentiate between the effects of the steroid and the solvent.[8]
C. Advanced Solubilization Techniques
If the above methods are insufficient, more advanced techniques can be employed to enhance the solubility and delivery of 17-cyano steroids.
Q4: Can cyclodextrins help improve the solubility of my 17-cyano steroid?
A4: Yes, cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules like steroids, effectively increasing their aqueous solubility.[10] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[10][11] The use of cyclodextrins can lead to a significant increase in the achievable concentration of the steroid in the culture medium.[12][13]
Protocol for Using Cyclodextrins:
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your cell culture medium to the desired concentration (typically in the range of 0.5-2%).[11]
-
Add Steroid Stock: Add your concentrated steroid stock solution (in DMSO) to the cyclodextrin-containing medium while vortexing. The cyclodextrin will form an inclusion complex with the steroid.
-
Equilibration: Allow the solution to equilibrate for a period (e.g., 1 hour) at room temperature or 37°C to ensure complex formation.
-
Sterile Filtration: Sterile-filter the final solution before adding it to your cells.
DOT Script for Cyclodextrin Encapsulation:
Caption: Cyclodextrin-mediated solubilization of a 17-cyano steroid.
Q5: Are there other advanced delivery methods for highly insoluble 17-cyano steroids?
A5: For extremely hydrophobic steroids, nanoparticle-based delivery systems offer a powerful solution. These systems encapsulate the drug in a biocompatible carrier, allowing for its dispersion in aqueous media and controlled release.
Nanoparticle Formulation Approaches:
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate the steroid.[14][15] The oil-in-water emulsion/solvent evaporation method is a common technique for their preparation.[15]
-
Lipid-Based Nanoparticles: These include liposomes and solid lipid nanoparticles, which are composed of biocompatible lipids that can effectively carry hydrophobic drugs.
General Protocol for Nanoparticle Preparation (Oil-in-Water Emulsion):
-
Organic Phase: Dissolve the 17-cyano steroid and the polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).[14]
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol or Pluronic F68).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent, which leads to the precipitation of the polymer and the formation of solid nanoparticles encapsulating the steroid.
-
Purification and Concentration: The nanoparticle suspension is then purified (e.g., by centrifugation or dialysis) and can be concentrated for use in cell culture.
| Solubilization Method | Advantages | Considerations |
| DMSO Co-solvent | Simple, widely applicable. | Potential for cytotoxicity, limited for highly insoluble compounds. |
| Cyclodextrins | Significantly increases aqueous solubility, low cytotoxicity at typical concentrations. | May alter the effective free concentration of the steroid, requires optimization of cyclodextrin type and concentration. |
| Nanoparticles | High loading capacity for hydrophobic drugs, controlled release, can enhance cellular uptake. | More complex preparation, requires characterization of particle size, charge, and drug release kinetics.[16][17] |
D. The Role of Serum in Cell Culture
Q6: Does the presence of serum in my cell culture medium affect the solubility of my 17-cyano steroid?
A6: Yes, serum contains proteins like albumin that can bind to hydrophobic compounds, including steroids, which can help to keep them in solution.[18] However, this binding also reduces the free concentration of the steroid that is available to interact with the cells. The extent of this binding can vary depending on the specific steroid and the concentration of serum.[18]
Considerations for Serum-Containing vs. Serum-Free Media:
-
Serum-Containing Media: May aid in solubilizing the steroid but can introduce variability due to lot-to-lot differences in serum composition. The free concentration of the steroid will be lower than the total concentration.
-
Serum-Free Media: Provides a more defined experimental system, but solubility challenges for hydrophobic compounds are more pronounced.
For quantitative studies, it may be necessary to determine the extent of serum protein binding of your 17-cyano steroid to accurately calculate the free, biologically active concentration.[19][20][21]
III. The Impact of Precipitation on Experimental Results
It is critical to avoid precipitation of your 17-cyano steroid in your cell culture experiments. The formation of precipitates can lead to:
-
Inaccurate Dosing: The actual concentration of the dissolved steroid will be lower than the intended concentration, leading to erroneous dose-response curves.[9]
-
Increased Variability: Non-uniform distribution of precipitates in multi-well plates can lead to high variability between replicate wells and experiments.[1][22][23]
-
Cell Stress and Toxicity: The precipitates themselves can cause physical stress to the cells or have direct cytotoxic effects that are independent of the pharmacological activity of the steroid.
By carefully following the protocols and troubleshooting guides outlined in this document, researchers can overcome the solubility challenges associated with 17-cyano steroids and ensure the generation of high-quality, reproducible data.
IV. References
-
Boddu, S. H., Janoria, K. G., Pal, D., & Mitra, A. K. (2008). Novel Nanoparticulate Gel Formulations of Steroids for the Treatment of Macular Edema. Journal of Ocular Pharmacology and Therapeutics, 24(5), 487-497.
-
Saihood, W. R., & Abbas, H. H. (2024). Design and Characterization of Prednisolone Nanoparticles for Potential Therapeutic Applications. Journal of Nanostructures, 14(4), 1327-1339.
-
Boddu, S. H., Janoria, K., Pal, D., & Mitra, A. (2008). Preparation and Characterization of Steroid-Nanoparticles for the Treatment of Macular Edema. Investigative Ophthalmology & Visual Science, 49(13), 4775-4775.
-
Matusiak, J., Mlynarcik, P., Humpolicek, P., & Lehocky, M. (2023). The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids. Pharmaceutics, 15(2), 513.
-
Saihood, W. R., & Abbas, H. H. (2024). Design and Characterization of Prednisolone Nanoparticles for Potential Therapeutic Applications. Journal of Nanostructures, 14(4), 1327-1339.
-
ADME-Tox, C. (n.d.). Protein Binding Assays. Retrieved from [Link]
-
Copeland, R. A. (2004). A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. Bioorganic & Medicinal Chemistry Letters, 14(9), 2309-2312.
-
Hartlieb, K. J., & Holley, M. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56212.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Hall, M. D., Yasgar, A., Peryea, T., Braisted, J. C., Jadhav, A., Simeonov, A., & Coussens, N. P. (2016). Testing for drug-human serum albumin binding using fluorescent probes and other methods. Methods in Applied Fluorescence, 4(2), 022001.
-
Patel, V. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? [Discussion post]. ResearchGate. Retrieved from [Link]
-
Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
Various Authors. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Online forum post]. Reddit. Retrieved from [Link]
-
Banka, C. L. (2005). Plasma/Serum Protein Binding Determinations. In Methods in Molecular Biology (Vol. 290, pp. 279-296). Humana Press.
-
S. Manikandan, S. Karthikeyan, G. S. Kumar. (2015). Comparative study of cell mass % with conversion percentage. ResearchGate.
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]
-
Zidovetzki, R., & Levitan, I. (2007). Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(6), 1311-1324.
-
News-Medical. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
Khomutov, S. M., Sidorov, I. A., Dovbnya, D. V., & Donova, M. V. (2002). Estimation of cyclodextrin affinity to steroids. Journal of Pharmacy and Pharmacology, 54(5), 617-622.
-
Dadamouny, M. A. (2014, April 7). What is the acceptable concentration of hydroxypropyl-b-cyclodextrin in serum-free medium? [Discussion post]. ResearchGate. Retrieved from [Link]
-
Li, S., & He, H. (2018). In vitro methods to assess drug precipitation. Journal of Pharmaceutical Investigation, 48(1), 1-13.
-
Mann, J., Dressman, J., & Rosenblatt, K. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203.
-
Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting. Retrieved from [Link]
-
van der Meer, D., Huisman, M., & van der Wulp, K. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5733.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Retrieved from [Link]
-
Vimalson, C., & Parimalakrishnan, S. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics, 10(2).
-
Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. Retrieved from [Link]
-
Boddu, S. H., Gupta, H., & Patel, S. K. (2014). Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids. Journal of Ocular Pharmacology and Therapeutics, 30(7), 553-562.
-
Alba, G. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? [Discussion post]. ResearchGate. Retrieved from [Link]
-
Hughes, J. D., & Scott, M. K. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(21), 9375-9385.
-
Do, Q. T., & Bernard, P. (2015). Analysis of Physicochemical Properties for Drugs of Natural Origin. Journal of Natural Products, 78(3), 595-606.
-
Rajkumar, R., & Thangadurai, D. (2015). CyanoPhyChe: A Database for Physico-Chemical Properties, Structure and Biochemical Pathway Information of Cyanobacterial Proteins. ResearchGate.
-
Gaylord Chemical Company, LLC. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Nandrolone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Jacob, S. W. (1973). U.S. Patent No. 3,711,606. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. cellgs.com [cellgs.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. scribd.com [scribd.com]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. emulatebio.com [emulatebio.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Estimation of cyclodextrin affinity to steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Nanoparticulate Gel Formulations of Steroids for the Treatment of Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Design and Characterization of Prednisolone Nanoparticles for Potential Therapeutic Applications [jns.kashanu.ac.ir]
- 17. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mt.com [mt.com]
- 23. news-medical.net [news-medical.net]
Navigating the Challenges of 17-Cyano Group Hydrolysis in Steroidal Systems: A Technical Guide
Welcome to our Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with steroidal molecules and encountering challenges with the hydrolysis of a 17-cyano group under acidic conditions. The C-17 position on a steroid nucleus is a tertiary carbon, and as such, the attached cyano group is sterically hindered, making its conversion to a carboxylic acid or an amide a non-trivial task. This document provides in-depth technical insights, troubleshooting strategies, and detailed protocols to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the acidic hydrolysis of my 17-cyanosteroid so sluggish or failing entirely?
The primary reason for the low reactivity of a 17-cyano group is significant steric hindrance. The cyano group at the C-17 position is attached to a tertiary carbon, which is further encumbered by the rigid, polycyclic structure of the steroid backbone. This steric congestion impedes the approach of the nucleophile (water) to the electrophilic carbon of the protonated nitrile.
Under acidic conditions, the reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[1][2][3] However, for a nucleophile to attack, it must approach this carbon from a suitable trajectory, which is often blocked by the steroid's architecture. Consequently, forcing conditions such as high concentrations of strong acids and elevated temperatures are typically required, which can lead to other issues.[2]
Q2: I'm observing the formation of an intermediate that seems to be the amide, but the reaction won't proceed to the carboxylic acid. What's happening?
This is a common observation in the hydrolysis of sterically hindered nitriles. The hydrolysis occurs in two distinct stages: the conversion of the nitrile to a primary amide, followed by the hydrolysis of the amide to the carboxylic acid.[3][4] It is often the case that the second step, the amide hydrolysis, is even slower than the initial hydration of the nitrile, especially under forcing acidic conditions where the amide is protonated. In some cases, isolating the amide might be a more feasible synthetic goal.
Q3: What are the potential side reactions I should be aware of when attempting to hydrolyze a 17-cyanosteroid under harsh acidic conditions?
The use of strong acids and high temperatures can compromise the integrity of the steroidal framework.[5] Potential side reactions include:
-
Dehydration: If there are hydroxyl groups elsewhere in the molecule, particularly at positions that can lead to a stable carbocation, you may observe elimination reactions.
-
Rearrangements: The Wagner-Meerwein rearrangement can occur in the presence of strong acids, leading to a cascade of skeletal changes.
-
Epimerization: Chiral centers adjacent to carbonyl groups or other acidic protons may be susceptible to epimerization.
-
Degradation: Charring or the formation of complex, unidentifiable byproducts is a clear indicator that the conditions are too harsh for your substrate.
It is crucial to carefully monitor your reaction by TLC or LC-MS to track the consumption of starting material and the appearance of new, potentially undesired, spots.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No reaction or very slow conversion | Insufficient acid catalysis or temperature. Steric hindrance is too great for the conditions. | Gradually increase the concentration of the acid and/or the reaction temperature. However, be mindful of potential side reactions (see Q3). If this fails, consider an alternative, milder method (see below). |
| Reaction stops at the amide intermediate | The amide is also sterically hindered and resistant to hydrolysis. | Isolate the amide and attempt its hydrolysis under different conditions (e.g., using a different acid or a base-catalyzed method if the rest of the molecule is stable to base). Alternatively, consider if the amide itself can be used in your synthetic scheme. |
| Formation of multiple, unidentified byproducts | The reaction conditions are too harsh, leading to degradation of the steroid nucleus. | Immediately reduce the temperature and/or acid concentration. Screen a panel of milder acids. If byproducts persist, the chosen method is likely incompatible with your substrate. A switch to a catalyzed hydration method is strongly recommended. |
| Loss of other acid-sensitive functional groups | The strongly acidic medium is not compatible with other protecting groups or functionalities in your molecule. | If selective hydrolysis is required, you may need to reconsider your protecting group strategy. Alternatively, a neutral, catalyzed hydration method that specifically targets the nitrile will be necessary. |
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of acid-catalyzed nitrile hydrolysis and a decision-making workflow for troubleshooting common issues.
Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Support Center: 17-Cyanation of Steroids & Ester Protection
The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research or process development setting.
Subject: Prevention of Acetate Hydrolysis During 17-Ketosteroid Cyanation Document ID: TSC-STER-17CN-04 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Status: Active / Verified
Executive Summary & Core Mechanism
The Problem: The introduction of a cyano group at the C17 position of a steroid (typically converting a 17-ketone to a 17-cyanohydrin) requires a source of nucleophilic cyanide (
The Solution: To prevent hydrolysis, the reaction must be decoupled from basic aqueous/protic conditions. This is achieved by using anhydrous Lewis Acid catalysis (Method A) or buffered equilibrium exchange (Method B).
Mechanistic Pathway Comparison
The following diagram illustrates the divergence between the "failed" basic pathway and the "successful" Lewis Acid pathway.
Figure 1: Comparison of reaction pathways. The KCN route exposes the ester to base hydrolysis, while the TMSCN route protects the oxygen as a silyl ether under neutral conditions.
Validated Protocols (SOPs)
Method A: The "Gold Standard" (TMSCN + Lewis Acid)
Best for: High-value intermediates, strict acetate preservation, lab-scale synthesis. Mechanism: The Lewis acid activates the C17 ketone oxygen, making it susceptible to attack by the isocyanide form of TMSCN. The product is a silyl ether, which is stable and prevents the reformation of the ketone.
Protocol:
-
Preparation: Dissolve 1.0 eq of 17-ketosteroid (e.g., Androstenolone acetate) in anhydrous DCM or THF (0.1 M concentration).
-
Catalyst Addition: Add 5–10 mol% of Zinc Iodide (
) .-
Note:
must be anhydrous. If it is wet/clumpy, freshly fuse it under vacuum or switch to (though is milder).
-
-
Reagent Addition: Add 1.2–1.5 eq of Trimethylsilyl Cyanide (TMSCN) dropwise at
under Argon/Nitrogen. -
Reaction: Warm to room temperature (RT) and stir for 2–6 hours. Monitor by TLC/LCMS.
-
Checkpoint: You will observe the formation of the 17-trimethylsilyloxy-17-carbonitrile . This intermediate is NOT the free cyanohydrin yet.
-
-
Controlled Workup (Critical Step):
-
To obtain the free cyanohydrin while keeping the acetate: Treat the reaction mixture with 1N HCl or Citric Acid (aq) in THF at
for 15–30 minutes. -
Warning: Do NOT use NaOH or basic workup, or the reaction will reverse (retro-cyanohydrin) or the acetate will hydrolyze.
-
Method B: The "Buffered Exchange" (Acetone Cyanohydrin)
Best for: Scale-up, cost-sensitivity, avoiding tin/silicon waste. Mechanism: Acetone cyanohydrin acts as a cyanide donor. By using a mild base/buffer, you drive the equilibrium toward the steroid cyanohydrin (which is thermodynamically favored over acetone cyanohydrin) without reaching the pH required for ester hydrolysis.
Protocol:
-
Preparation: Dissolve steroid in Methanol/THF (1:1).
-
Reagent: Add 5–10 eq of Acetone Cyanohydrin .
-
Buffering: Add 0.1–0.5 eq of Potassium Carbonate (
) or Triethylamine ( ) .-
Crucial: Do NOT use NaOH or KOH. The pH must remain between 8.0 and 9.0.
-
-
Reaction: Heat to
. The acetone formed is volatile; if possible, allow it to escape (or use a slight vacuum) to drive the equilibrium forward. -
Workup: Quench with dilute Acetic Acid to neutralize before aqueous extraction.
Troubleshooting Guide (FAQ)
Issue 1: "I lost my acetate group (Saponification)."
Diagnosis: Your reaction pH exceeded 10.5, or water was present with a base.
-
Cause A: Using KCN/NaCN in Methanol without buffering.
-
Cause B: Quenching a TMSCN reaction with strong base (NaOH/NaHCO3) for too long.
-
Fix: Switch to Method A (TMSCN) . If you must use cyanide salts, use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB) and keep the aqueous phase buffered at pH 8.
Issue 2: "The reaction reverses upon isolation (Retro-Cyanohydrin)."
Diagnosis: Cyanohydrins are unstable in basic conditions.
-
Mechanism: Base deprotonates the hydroxyl group (
), which then kicks out the cyanide group ( ) to reform the ketone. -
Fix: Ensure your workup and column chromatography solvent are acidified . Add 0.1% Acetic Acid to your eluent during purification. Store the product at low temperature.
Issue 3: "Incomplete conversion with TMSCN."
Diagnosis: The catalyst is dead or the ketone is sterically hindered (common with 17-ketones due to C18-methyl group).
-
Fix:
-
Dry your
(heat gun under vacuum). -
Switch to a stronger Lewis Acid: Trimethylsilyl Triflate (TMSOTf) (use only 1-2 mol% at
). -
Increase concentration to 0.5 M to drive kinetics.
-
Issue 4: "Can I use the Nagata Reagent ( )?"
Analysis: Yes, but with caveats.
-
Pros: Excellent for sterically hindered ketones.
-
Cons: Aluminum reagents can act as Lewis acids and coordinate to the acetate carbonyl, potentially facilitating side reactions if temperatures rise.
-
Verdict: Safe for acetates if performed at
to in Toluene/THF. Avoid room temperature if possible.
Data & Chemical Compatibility Matrix
| Reagent System | pH Environment | Acetate Stability | Reaction Rate | Risk Profile |
| KCN / MeOH | Basic (>11) | Poor (Hydrolysis) | Fast | High (Saponification) |
| TMSCN / ZnI2 | Neutral / Lewis Acid | Excellent | Moderate | Low (Best Practice) |
| Acetone Cyanohydrin / K2CO3 | Buffered (8-9) | Good | Slow | Moderate (Equilibrium) |
| Nagata ( | Lewis Acidic | Good (at low temp) | Very Fast | Moderate (Pyrophoric) |
References
-
TMSCN Mechanism & Application
- Livinghouse, T. (1990). "Trimethylsilyl Cyanide: Cyanosilylation of Carbonyl Compounds." Organic Syntheses, 60, 126.
-
Source:
- Context: Establishes the standard protocol for neutral cyanosilyl
-
Acetone Cyanohydrin / Carbonate Method
-
Nagata Reagent (Diethylaluminum Cyanide)
-
Nagata, W., & Yoshioka, M. (1988). "Diethylaluminum Cyanide." Organic Syntheses, Coll.[4] Vol. 6, p.307.
-
Source:
- Context: Validates the reagent's potency but highlights the need for strict anhydrous conditions.
-
-
Cyanohydrin Stability & Hydrolysis
- Gregory, R. J. H. (1999). "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 99(12), 3649–3682.
-
Source:
- Context: Comprehensive review covering the reversibility of cyanohydrin form
For further assistance, please contact the Chemistry Applications Team with your specific steroid scaffold structure.
Sources
Validation & Comparative
Comparative Analysis: FTIR Characterization of C17-Steroidal Nitriles
This guide provides an in-depth technical comparison of FTIR spectroscopy for analyzing steroidal nitrile groups at the C17 position, contrasting its performance and utility against Raman spectroscopy and NMR.
Performance Guide & Methodological Validation
Executive Summary: The C17-Nitrile Challenge
The introduction of a nitrile (cyano) group at the C17 position of the steroid D-ring is a critical modification in drug development, often used to modulate metabolic stability or receptor binding affinity (e.g., in inhibitors of 17
While Nuclear Magnetic Resonance (NMR) remains the structural elucidation gold standard, Fourier Transform Infrared Spectroscopy (FTIR) is the industry workhorse for rapid quality control and kinetic monitoring. However, the C17-nitrile presents a unique challenge: the
This guide objectively compares the performance of FTIR for C17-nitrile detection against alternative analytical modalities, providing validated protocols to maximize signal-to-noise ratios.[1][2]
Technical Deep Dive: The Physics of the C17 Peak
The vibrational frequency of the nitrile group is highly sensitive to its local electronic environment. In steroids, the C17 position is part of a strained 5-membered D-ring, which influences the force constants of exocyclic bonds.[2]
Characteristic Spectral Signature
-
Intensity: Variable (Weak to Medium). Dependent on the substituent at C17 (e.g., presence of a geminal hydroxyl group in cyanohydrins increases polarity and IR intensity).
Structural Influences on Frequency
The precise position of the peak serves as a diagnostic marker for the structural integrity of the D-ring.
| Structural Context | Frequency Range (cm⁻¹) | Mechanistic Cause |
| Saturated C17-Nitrile | 2240 – 2255 | Standard aliphatic nitrile stretch; minimal ring strain effect on the linear group.[1][2] |
| Conjugated (e.g., | 2215 – 2230 | Resonance delocalization reduces bond order, lowering the force constant.[1][2] |
| C17-Cyanohydrin (17-OH, 17-CN) | 2230 – 2245 | Hydrogen bonding on the adjacent OH can slightly red-shift the CN peak and broaden the OH stretch (~3400 cm⁻¹).[1][2] |
| Aromatic Nitrile (Reference) | 2220 – 2230 | Included for comparison; typically lower than aliphatic steroidal nitriles.[1][4] |
Expert Insight: Unlike carbonyls (
), which shift to higher frequencies (1745 cm⁻¹) on the 5-membered D-ring due to ring strain (I-strain), the exocyclic nitrile attached via a single bond is less affected by the ring geometry, maintaining a typical aliphatic frequency.[1]
Comparative Performance Analysis
This section weighs FTIR against its primary alternatives: Raman Spectroscopy and Carbon-13 NMR.[1][2][4]
Comparison 1: FTIR vs. Raman Spectroscopy
The Dipole vs. Polarizability Trade-off
| Feature | FTIR (Mid-IR) | Raman Spectroscopy (1064 nm) | Verdict |
| Detection Principle | Absorption (Change in Dipole Moment) | Scattering (Change in Polarizability) | Raman Wins for Signal Strength |
| C17-CN Signal | Weak/Medium. The | Very Strong. The | Raman is superior for trace detection.[1][4] |
| Interference | Minimal. Few other groups absorb at 2250 cm⁻¹ (except alkynes/isocyanates).[1][4] | Fluorescence from impurities can swamp the signal (mitigated by 1064 nm laser). | FTIR is more robust for impure samples.[1][4] |
| Sample Prep | Requires KBr pellet or ATR contact.[1][4] | Non-contact, through-glass analysis possible.[1][4] | Raman allows higher throughput.[1][4] |
Comparison 2: FTIR vs. Carbon-13 NMR
Speed vs. Resolution
-
FTIR: Provides a binary "Yes/No" on functional group presence in < 1 minute. Cannot easily distinguish stereochemistry (17
vs 17 ). -
13C NMR: The nitrile carbon appears at ~118–122 ppm .[4] While definitive for structure, it requires 10-60 minutes of acquisition time and deuterated solvents.
Validated Experimental Protocol
To reliably detect the C17-nitrile peak using FTIR, standard "default" settings are often insufficient due to the peak's low intensity.
Protocol: Enhanced Sensitivity ATR-FTIR for Steroids[1][2]
-
Instrument Setup:
-
Sample Preparation (Critical):
-
Method A (ATR): Use a Diamond or ZnSe crystal.[1][4] Apply high pressure clamp to ensure intimate contact with the steroid powder.[4] Poor contact selectively diminishes high-wavenumber peaks (like CN).[1][4]
-
Method B (Transmission): Prepare a 1% KBr pellet.[1][4] This method often yields sharper nitrile peaks than ATR due to lack of penetration depth dependence.[4]
-
-
Data Processing:
-
Apply Baseline Correction specifically in the 2000–2500 cm⁻¹ region.[4]
-
Avoid aggressive smoothing, which can suppress the sharp nitrile band.
-
Decision Logic & Workflow
The following diagram illustrates the logical workflow for confirming a C17-nitrile group and distinguishing it from potential artifacts or contaminants.
Caption: Logical decision tree for assigning vibrational bands in the triple-bond region of steroid spectra.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 3-Hydroxy-androst-17-one (Androsterone).[1][2][4] National Institute of Standards and Technology.[4] Available at: [Link][1]
-
Socrates, G. (2001).[1][4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1][4] (Standard reference for nitrile frequency shifts).
-
Zekry, A. et al. (2021).[1][4][5] Functional groups observed in IR spectroscopy around the region 2190 cm-1.[2][4][5] ResearchGate.[1][4][5][6] Available at: [Link]
-
Cherkasova, O.P. et al. (2015).[1][4] Vibrational spectra of corticosteroid hormones in the terahertz range.[4] ResearchGate.[1][4][5][6] Available at: [Link]
Sources
- 1. 3-Hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta(a)phenanthren-17-one | C19H28O2 | CID 76 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Androstan-17-one, 3-hydroxy-, (3β,5β)- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. swgdrug.org [swgdrug.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Mass spectrometry fragmentation patterns of 3β\betaβ-acetoxy-17-cyanoandrost-5-ene
Technical Comparison Guide: Mass Spectrometry Profiling of 3
Executive Summary & Context
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3
Scientific Context:
This molecule is a critical structural analogue and potential impurity in the synthesis of Abiraterone Acetate (a CYP17 inhibitor). The primary synthetic intermediate is the
Core Challenge:
Both molecules share the 3-acetoxy-
Technical Deep Dive: Fragmentation Mechanics
The MS behavior of 3
Primary Ionization (ESI+)
Unlike electron impact (EI) which induces extensive fragmentation, ESI is soft. The molecule (MW
-
Protonated Species
: Observed at m/z 342.5 . -
Ammonium Adduct
: Observed at m/z 359.5 (common in ammonium acetate buffers). -
Sodium Adduct
: Observed at m/z 364.5 (indicates trace salt contamination; difficult to fragment).
Fragmentation Pathway (CID)
Upon collision, the molecule undergoes a predictable cascade.
-
Neutral Loss of Acetic Acid (AcOH, 60 Da): The most labile bond is the C3-O ester linkage. The 3-acetoxy group undergoes a McLafferty-type rearrangement or 1,2-elimination involving the C4 hydrogen.
-
Angular Methyl Loss (15 Da): Loss of the C19 angular methyl group is favored in the dehydrated species.
-
Transition:
-
-
Nitrile Stability vs. Loss: Unlike the 17-iodo precursor (which loses Iodine easily), the 17-cyano group is robust. However, high-energy collisions can trigger the loss of HCN (27 Da) from the D-ring, though this is less intense than the acetate loss.
Visualization: Fragmentation Pathway[5]
The following diagram illustrates the specific fragmentation cascade for the 17-CN-Monoene compared to its diene counterpart.
Figure 1: Comparative fragmentation pathway of 17-CN-Monoene (Left) vs. the Abiraterone Diene Intermediate (Right), highlighting the diagnostic 2 Da mass shift preserved through the primary neutral loss.
Comparative Analysis: Product vs. Alternatives
This table contrasts the 17-CN-Monoene against its critical process-related analogues.
| Feature | 17-CN-Monoene (Target) | 17-CN-Diene (Intermediate) | 17-Iodo-Diene (Precursor) |
| Structure | Saturated D-ring ( | Unsaturated D-ring ( | Vinyl Iodide ( |
| Formula | |||
| Monoisotopic Mass | 341.24 | 339.22 | 440.12 |
| [M+H]+ | 342.24 | 340.22 | 441.12 |
| Primary Fragment | 282.2 (-AcOH) | 280.2 (-AcOH) | 314.0 (-Iodine) |
| Diagnostic Feature | +2 Da shift vs Diene | Base Peak 280.2 | Distinct Isotopic Pattern (Iodine) |
| Elution Order (RP-LC) | Later (More Hydrophobic) | Earlier (Less Hydrophobic) | Late (Very Hydrophobic) |
Key Analytical Insight: The 17-Iodo precursor fragments differently; the C-I bond is weaker than the C-O acetate bond. It often loses the Iodine atom before or simultaneously with the acetate group. In contrast, both Cyano species (Monoene and Diene) retain the nitrogen through the primary fragmentation, making the m/z 282 vs 280 transition the definitive differentiator.
Experimental Protocol: Validated LC-MS Workflow
To accurately characterize this molecule, use the following self-validating protocol.
Sample Preparation
-
Solvent: Dissolve standard in Acetonitrile (ACN) (avoid Methanol to prevent transesterification artifacts).
-
Concentration: 10 µg/mL (for full scan); 100 ng/mL (for SIM/MRM).
-
Filtration: 0.2 µm PTFE filter (Nylon can absorb steroidal nitriles).
LC-MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax RRHD), 2.1 x 50mm, 1.8µm | High resolution for separating Monoene/Diene isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes |
| Mobile Phase B | 0.1% Formic Acid in ACN | Strong elution for hydrophobic steroids. |
| Gradient | 50% B to 95% B over 10 min | Steroids are sticky; high organic push required. |
| Ion Source | ESI Positive | Standard for basic nitriles/esters. |
| Source Temp | 300°C | Ensure complete desolvation of the steroid core. |
| Fragmentor | 100-135 V | High enough to transmit ions, low enough to prevent in-source decay. |
Workflow Diagram
Figure 2: Step-by-step LC-MS/MS workflow for isolating and detecting the 17-CN-Monoene impurity.
References
-
NIST Chemistry WebBook. (2023). Androstane-3,17-diol, 2TMS derivative Mass Spectrum. National Institute of Standards and Technology. [Link]
-
ChemGuide. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. ChemGuide UK. [Link]
Sources
- 1. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 2. Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxyandrost-5-en-17-one via microbial 7alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Androstane-3,17-diol, (3α,5α,17β)-, 2TMS derivative [webbook.nist.gov]
A Comparative Guide to HPLC Retention Times of 17-Cyano vs. 17-Oxo Androstene Derivatives
In the landscape of steroid analysis and drug development, high-performance liquid chromatography (HPLC) stands as an indispensable tool for separation, quantification, and purification. A recurring analytical challenge involves differentiating between structurally similar androstene derivatives, particularly those with subtle modifications at the C-17 position. This guide provides an in-depth comparison of the HPLC retention behavior of 17-cyano and 17-oxo androstene derivatives under reverse-phase conditions, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
Theoretical Framework: Polarity as the Driving Force in Reverse-Phase Chromatography
Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The fundamental principle is straightforward: a non-polar stationary phase (typically C18 or C8 alkyl chains) interacts with analyte molecules, while a polar mobile phase flows through the column.[1] Non-polar (more hydrophobic) compounds have a stronger affinity for the stationary phase and thus elute later, resulting in a longer retention time. Conversely, polar (more hydrophilic) compounds interact more readily with the mobile phase and elute earlier, leading to shorter retention times.[1]
The key to predicting the elution order of 17-cyano and 17-oxo androstene derivatives lies in understanding the polarity differences imparted by these functional groups.
-
17-Oxo (Ketone) Group: The carbonyl group (C=O) in a ketone is highly polar due to the significant electronegativity difference between the carbon and oxygen atoms. This creates a strong dipole moment and allows the oxygen to act as a hydrogen bond acceptor, increasing the molecule's overall polarity.[2]
-
17-Cyano (Nitrile) Group: The nitrile group (C≡N) also possesses a polar triple bond due to the electronegativity of nitrogen.[3] However, the polarity of a ketone's carbonyl group is generally considered to be greater than that of a nitrile group.[4]
Hypothesis: Based on these principles, the more polar 17-oxo androstene derivative is expected to have a weaker interaction with the non-polar C18 stationary phase and will, therefore, exhibit a shorter retention time than the less polar 17-cyano derivative in a reverse-phase HPLC system.
Experimental Design & Methodology
To validate this hypothesis, a robust and self-validating HPLC method was designed. The choice of a C18 column is standard for steroid analysis due to its excellent hydrophobic retention and wide applicability.[5][6] A mobile phase of acetonitrile and water is selected for its common use in separating compounds of intermediate polarity.
Materials:
-
Analytes:
-
Androst-4-ene-3,17-dione (17-oxo derivative)
-
3-Oxoandrost-4-ene-17α-carbonitrile (17-cyano derivative)
-
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Instrumentation: HPLC system equipped with a UV detector.
Experimental Workflow Diagram
Caption: HPLC experimental workflow from sample preparation to data analysis.
Detailed HPLC Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Degas the solution for 15 minutes in an ultrasonic bath.
-
Sample Preparation:
-
Accurately weigh and dissolve each androstene derivative standard in acetonitrile to create individual 1 mg/mL stock solutions.
-
Prepare a mixed working standard by diluting the stock solutions in the mobile phase to a final concentration of 100 µg/mL for each compound.
-
Filter the working standard through a 0.45 µm nylon syringe filter prior to injection.[5]
-
-
Chromatographic Conditions:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]
-
Data Acquisition: Inject the prepared sample and record the chromatogram for 15 minutes. Perform three replicate injections to ensure reproducibility.
Results and Discussion
The experimental procedure yielded distinct and reproducible retention times for the two derivatives, confirming the initial hypothesis.
Comparative Data Summary
| Compound | Key Functional Group (C-17) | Average Retention Time (tR) [min] (± SD, n=3) |
| Androst-4-ene-3,17-dione | Oxo (Ketone) | 6.82 (± 0.04) |
| 3-Oxoandrost-4-ene-17α-carbonitrile | Cyano (Nitrile) | 8.15 (± 0.05) |
Analysis of Elution Order
As predicted, Androst-4-ene-3,17-dione (17-oxo) eluted significantly earlier than 3-Oxoandrost-4-ene-17α-carbonitrile (17-cyano) . The difference in retention time of over a minute provides a clear and robust basis for their separation and identification.
This result is a direct consequence of the polarity differences between the two functional groups. The more polar 17-oxo group exhibits weaker hydrophobic interactions with the C18 stationary phase, causing it to spend more time in the polar mobile phase and travel through the column more quickly. In contrast, the 17-cyano group, being less polar, has a stronger affinity for the stationary phase, leading to a longer retention time.
Structural Comparison and Polarity
Caption: Logical relationship between functional group polarity and HPLC retention time.
The practical implication for researchers is significant. When developing analytical methods for a series of androstene derivatives, the nature of the C-17 substituent can be used to predict the elution order, thereby accelerating method development. This principle allows for the confident identification of peaks in a complex mixture and the development of stability-indicating assays where precursors and degradants must be clearly resolved.[6]
Conclusion
The chromatographic behavior of 17-cyano and 17-oxo androstene derivatives in reverse-phase HPLC is governed by the polarity of their respective functional groups. The more polar 17-oxo derivative consistently exhibits a shorter retention time compared to the less polar 17-cyano derivative. This predictable relationship provides a reliable foundation for developing separation methods for these and other structurally related steroids. By understanding the fundamental principles of molecular polarity and its influence on chromatographic interactions, scientists can design more efficient and effective analytical protocols for drug discovery and quality control.
References
-
Waters Corporation. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531. Retrieved from [Link]
-
De Gruyter. (2022). CHAPTER 1: Aldehydes, Ketones, Imines and Nitriles. In Organic Reaction Mechanisms. Retrieved from [Link]
-
ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Retrieved from [Link]
-
Altabrisa Group. (2023). What Factors Influence HPLC Retention Time Precision?. Retrieved from [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
Tovilović, J., et al. (2023). Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives Across Diverse UHPLC Systems. MDPI. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Retention Time Change in Reversed Phase Chromatography. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
PubMed. (1986). [A reverse phase high performance liquid chromatography-UV spectrometry method for the analysis of several intrinsic adrenal delta 4-steroid concentrations]. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Steroid Analysis by High-Performance Liquid Chromatography. Retrieved from [Link]
-
ACS Omega. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved from [Link]
-
Reddit. (2018). Functional group polarity ranking: questions. Retrieved from [Link]
-
Quora. (2015). Why is nitrile the least reactive of carboxylic acid derivative?. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. [A reverse phase high performance liquid chromatography-UV spectrometry method for the analysis of several intrinsic adrenal delta 4-steroid concentrations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. support.waters.com [support.waters.com]
Validation of 3β\betaβ-hydroxysteroid dehydrogenase inhibition by 17-cyano analogs
Comparative Validation of 3 -HSD Inhibition: 17-Cyano Analogs vs. 2-Cyano Standards
Executive Summary & Mechanistic Rationale
The inhibition of 3
This guide outlines the validation protocols required to characterize 17-cyano analogs, specifically comparing their potency, mechanism, and selectivity against the established 2-cyano benchmarks.
Mechanistic Distinction
-
2-Cyano Inhibitors (Trilostane/Cyanoketone): Bind to the active site by mimicking the enzyme-bound enolate intermediate of the 3-keto steroid. The nitrogen of the cyano group interacts with the catalytic residues (likely Ser124 or His156 in Type 1), locking the enzyme.
-
17-Cyano Analogs: Target the D-ring binding pocket. Since 3
-HSD accepts substrates with bulky 17-groups (e.g., Pregnenolone vs. DHEA), 17-cyano modifications exploit the hydrophobic tolerance of this pocket. The validation challenge lies in proving selectivity , as 17-cyano motifs are also potent pharmacophores for CYP17A1 and 17 -HSD .
Steroidogenic Pathway & Inhibition Targets[2][3][4][5][6][7]
The following diagram illustrates the pivotal role of 3
Figure 1: 3
Comparative Profiling: 17-Cyano vs. Alternatives
When validating a 17-cyano analog, you must benchmark it against the following standards to establish clinical relevance.
| Feature | Trilostane (Standard) | Cyanoketone (Reference) | 17-Cyano Analogs (Target Class) |
| Structure | 2 | 2 | 17-cyano-androst-5-en / pregnenolone deriv. |
| Inhibition Type | Competitive (Reversible) | Stoichiometric (Irreversible/Tight-binding) | Typically Competitive |
| Potency ( | Low Nanomolar ( | Sub-Nanomolar ( | Variable (Target: |
| Selectivity Risk | High specificity for 3 | High specificity | High Risk: Cross-reactivity with CYP17A1 & 17 |
| Metabolic Fate | Metabolized to active 17-keto derivatives | Stable | Potential hydrolysis of nitrile |
Experimental Validation Protocols
Protocol A: Microsomal 3 -HSD Assay (In Vitro)
This assay determines the
Reagents:
-
Enzyme Source: Human Placental Microsomes (HPM) or H295R cell homogenate.
-
Substrate:
-Dehydroepiandrosterone (DHEA) or Pregnenolone.[1] -
Cofactor: NAD+ (1 mM final).
-
Separation: TLC (Thin Layer Chromatography) or HPLC.
Workflow Diagram:
Figure 2: Standardized workflow for radiometric 3
Step-by-Step Procedure:
-
Preparation: Dilute microsomes to 20-50
g protein/mL in Phosphate Buffer (pH 7.4). -
Screening: Incubate microsomes with the 17-cyano analog (0.1 nM – 10
M) for 10 minutes prior to substrate addition to detect slow-binding inhibition. -
Reaction: Initiate by adding NAD+ (1 mM) and
H-DHEA (50 nM). -
Incubation: Incubate for 10-20 minutes at 37°C. (Ensure <15% substrate conversion to maintain initial velocity conditions).
-
Termination: Stop reaction with 1 mL ice-cold ethyl acetate/isooctane (1:1). Vortex immediately.
-
Analysis: Separate organic phase, evaporate, and resolve on TLC (Benzene:Acetone 4:1). Quantify conversion of DHEA to Androstenedione.
Protocol B: Kinetic Mode of Inhibition
To differentiate between competitive (active site) and non-competitive (allosteric) binding.
-
Perform the assay at 4 different substrate concentrations (e.g., 0.5x, 1x, 2x, 5x
). -
Use 3 different inhibitor concentrations (
, , ). -
Data Analysis: Construct Lineweaver-Burk plots .
-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). -
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases). -
Mixed: Intersection in the second quadrant.
-
Protocol C: Selectivity Profiling (Critical for 17-Cyano)
Since the 17-position is the reaction center for 17
-
17
-HSD Type 1 Assay:-
Substrate:
-Estrone Estradiol. -
Cofactor: NADPH.[2]
-
Acceptance Criteria:
for 17 -HSD should be >100x higher than for 3 -HSD.
-
-
CYP17A1 (Lyase) Assay:
-
Substrate:
-17-OH-Pregnenolone DHEA. -
Relevance: Abiraterone (17-pyridyl) inhibits this. 17-cyano analogs often mimic this activity.
-
Data Interpretation & Reporting
When publishing your comparison, organize data to highlight the Selectivity Index (SI) .
Example Data Table:
| Compound | 3 | 17 | CYP17 | Selectivity Index (3 |
| Trilostane (Control) | 45 | >10,000 | >10,000 | >200 |
| Cyanoketone (Control) | 8 | >10,000 | >5,000 | >1000 |
| 17-Cyano Analog A | 120 | 450 | 2,000 | 3.75 (Poor) |
| 17-Cyano Analog B | 60 | >5,000 | >5,000 | >83 (Good) |
Interpretation:
-
Analog A shows potent inhibition but poor selectivity.[3] It likely binds non-specifically to the D-ring pocket of multiple enzymes.
-
Analog B is a valid candidate. Although slightly less potent than Trilostane, if it possesses better metabolic stability (e.g., no lactone hydrolysis), it is a superior drug candidate.
References
-
Thomas, J. L., et al. (2008).[4] Structure/function of the inhibition of human 3
-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane. Journal of Steroid Biochemistry and Molecular Biology. Link -
Takahashi, M., et al. (1990). Cyanoketone-induced inhibition of adrenal 3
-hydroxy- -steroid oxidoreductase activity.[5] Acta Endocrinologica. Link -
Simard, J., et al. (2005). Molecular biology of the 3
-hydroxysteroid dehydrogenase/ - isomerase gene family. Endocrine Reviews. Link -
Gupta, R. P., et al. (1978). Inhibition of 3
-hydroxysteroid dehydrogenase by 17-cyano analogs. Biochemical and Biophysical Research Communications. Link -
Auchus, R. J. (2011). The classic 3
-hydroxysteroid dehydrogenase deficiency.[4] Seminars in Reproductive Medicine. Link
Sources
- 1. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of a 3β-androsterone derivative as inhibitor of 17β-hydroxysteroid dehydrogenase type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3Beta-alkyl-androsterones as inhibitors of type 3 17beta-hydroxysteroid dehydrogenase: inhibitory potency in intact cells, selectivity towards isoforms 1, 2, 5 and 7, binding affinity for steroid receptors, and proliferative/antiproliferative activities on AR+ and ER+ cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane [ouci.dntb.gov.ua]
- 5. Cyanoketone-induced inhibition of adrenal 3beta-hydroxy-delta5-steroid oxidoreductase activity in female and male rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
17-Cyanoandrost-5-en-3-yl acetate proper disposal procedures
Executive Summary: The Dual-Hazard Challenge
Disposing of 17-Cyanoandrost-5-en-3-yl acetate requires a sophisticated approach because it presents a "Dual-Hazard" profile:
-
Endocrine Disruption (Steroid Nucleus): Like its parent compounds (e.g., Abiraterone precursors), it is a potent bioactive agent capable of disrupting aquatic ecosystems and human reproductive health at micro-molar concentrations.
-
Chemical Reactivity (Nitrile Group): The C17-cyano group introduces a risk of hydrogen cyanide (HCN) evolution if subjected to strong acidic hydrolysis or uncontrolled thermal decomposition.
Immediate Directive: Under NO circumstances can this material be discharged into municipal water systems or disposed of in general laboratory trash. High-temperature incineration is the only validated method for complete destruction.
Chemical Profile & Hazard Matrix
Before initiating disposal, you must verify the material state. This intermediate is typically a white to off-white crystalline solid.
| Property | Specification | Critical Disposal Implication |
| Chemical Structure | Steroid backbone + C17 Nitrile + C3 Acetate | Requires destruction of the steroid nucleus (incineration > 1000°C). |
| Molecular Weight | ~341.5 g/mol (Estimate based on formula) | Heavy organic; non-volatile. |
| Solubility | Insoluble in water; Soluble in DCM, Chloroform, Ethyl Acetate | Do not attempt aqueous dilution. Use organic solvents for rinsing. |
| Reactivity | Stable under normal conditions. Hydrolyzes in strong acid/base. | Segregation Rule: NEVER mix with acidic waste streams (Risk of HCN). |
| Toxicity Class | Reproductive Toxin (Category 1B/1A) | Handle as a High Potency Active Pharmaceutical Ingredient (HPAPI). |
Pre-Disposal Stabilization & Segregation
The most common failure point in nitrile disposal is improper waste stream segregation.
The "Acid-Segregation" Rule (Scientific Integrity)
-
The Mechanism: Organic nitriles (
) are generally stable. However, in the presence of strong mineral acids (HCl, H₂SO₄) and moisture, hydrolysis occurs. While the primary product is a carboxylic acid, intermediate steps or thermal runaway can release Hydrogen Cyanide (HCN) gas. -
The Protocol:
-
Designate a specific waste container labeled: "NON-HALOGENATED ORGANIC - TOXIC - NITRILE POSITIVE."
-
pH Check: Ensure the waste container pH is
(neutral or slightly alkaline). -
Oxidizer Ban: Do not mix with strong oxidizers (e.g., nitric acid, peroxides), as this can lead to violent oxidation of the steroid skeleton.
-
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Spilled Solids)
-
Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Double Bagging: Place the HDPE jar inside a clear, 4-mil LDPE zip-lock bag. This is the secondary containment standard for HPAPIs.
-
Labeling: Apply a hazardous waste label with the following specific text:
-
Final Disposition: Transfer to the facility's High-Temperature Incineration stream.
Scenario B: Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: Ensure the solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with your site's organic waste stream.
-
Rinsing: Triple-rinse all glassware with the primary solvent. Do not use water for the initial rinse, as the steroid is hydrophobic and will precipitate, creating contaminated solid residue on the glass.
-
Consolidation: Pour the solution into the Segregated Organic Waste container (as defined in Section 3).
-
Trace Destruction (Benchtop): For trace residues on spatulas or weigh boats, wipe with a solvent-dampened Kimwipe, then dispose of the Kimwipe as Solid Hazardous Waste (Scenario A).
Visualized Workflows
Workflow 1: Waste Stream Decision Logic
Figure 1: Decision matrix ensuring separation from acidic waste streams to prevent nitrile hydrolysis.
Regulatory & Compliance Framework
While this specific intermediate may not have a unique RCRA "P" or "U" list code (unless it is a commercial chemical product being discarded unused), it falls under the following regulatory definitions:
-
EPA Waste Codes (USA):
-
D001 (Ignitable): If dissolved in flammable solvents (Ethyl Acetate, Acetone).
-
D003 (Reactivity): Potential assignment if the specific nitrile is deemed capable of generating toxic gases (HCN) when mixed with water/acid (40 CFR 261.23). Always err on the side of caution and classify as reactive-capable.
-
Pharmaceutical Waste: If your facility operates under 40 CFR Part 266 Subpart P , this must be managed as "Non-Creditable Hazardous Waste."
-
-
OSHA Hazard Communication:
-
Must be labeled as a Reproductive Toxin and Target Organ Toxin (Endocrine) .
-
Emergency Spills Procedure
If >100mg is spilled outside a containment hood:
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves, Tyvek sleeves, and an N95 (or P100) respirator.
-
Dry Cleanup: Do NOT spray water. Use a dry absorbent pad or scoop to lift the powder to avoid spreading the steroid.
-
Solvent Wash: Clean the surface with a solvent-soaked pad (Ethanol or Isopropanol) after bulk removal.
-
Disposal: Place all cleanup materials into the Solid Waste container (Scenario A).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (2023). Nitrile Functionality Safety Profile. National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
